molecular formula C19H30 B14410412 (Tridec-1-en-1-yl)benzene CAS No. 86847-29-2

(Tridec-1-en-1-yl)benzene

Cat. No.: B14410412
CAS No.: 86847-29-2
M. Wt: 258.4 g/mol
InChI Key: LOBUZUWVRBVYEU-UHFFFAOYSA-N
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Description

(Tridec-1-en-1-yl)benzene is an organic compound with the molecular formula C19H30. It consists of a benzene ring substituted with a tridecenyl group at the first carbon position. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3/H2SO4

    Reduction: H2/Pd

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Tridecylbenzene

    Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives

Scientific Research Applications

(Tridec-1-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tridec-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the tridecenyl group enhances its hydrophobicity and influences its interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

86847-29-2

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

tridec-1-enylbenzene

InChI

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3

InChI Key

LOBUZUWVRBVYEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC1=CC=CC=C1

Origin of Product

United States

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